REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[C:11]#[CH:12]>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:13][CH2:10][C:11]#[CH:12])=[O:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
9.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)N
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 3 hrs at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
dissolved in 300 mL dry DCM
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT overnight during which time solid
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
ADDITION
|
Details
|
600 mL hexane was added
|
Type
|
STIRRING
|
Details
|
the mixture was vigorously stirred for a few hours
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)C(=O)NCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.47 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |